1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one

Catalog No.
S13325090
CAS No.
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one

Product Name

1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one

IUPAC Name

1-(4-fluoro-2-methoxy-5-methylphenyl)ethanone

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c1-6-4-8(7(2)12)10(13-3)5-9(6)11/h4-5H,1-3H3

InChI Key

UHWDTQUHYBBVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C(=O)C

1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2C_{10}H_{11}FO_2 and a molecular weight of approximately 182.19 g/mol. This compound is characterized by the presence of a fluoro group, a methoxy group, and a methyl group on the phenyl ring, making it a derivative of acetophenone. Its unique structure contributes to its chemical properties and potential biological activities, distinguishing it from other similar compounds in the field of organic chemistry.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the carbonyl group can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
  • Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

The biological activity of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one has been a subject of investigation due to its potential therapeutic properties. It has demonstrated antimicrobial and anti-inflammatory activities in preliminary studies. The presence of the fluoro group enhances its interaction with biological targets, potentially affecting enzyme inhibition or receptor modulation.

The synthesis of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This method employs acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to prevent hydrolysis. In industrial settings, continuous flow reactors may be used to ensure efficient mixing and heat transfer, leading to higher yields and purity.

This compound has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including roles in drug development.
  • Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one with biological molecules suggest that its structural features enhance its ability to engage with specific targets within biochemical pathways. The fluoro group contributes to increased lipophilicity, allowing better membrane permeability and bioavailability, which are crucial for therapeutic efficacy.

The uniqueness of 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical properties not found in similar compounds. Below is a comparison with some related compounds:

Compound NameMolecular FormulaKey Functional GroupsUnique Features
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-oneC10H11FO2C_{10}H_{11}FO_2Hydroxy, FluoroHydroxy group may affect solubility and reactivity
1-(4-Fluoro-2-methoxyphenyl)ethan-1-oneC9H9FO2C_{9}H_{9}FO_2Methoxy, FluoroLacks methyl substitution at the 5-position
1-(4-Fluoro-2-methylphenyl)ethan-1-oneC9H9FC_{9}H_{9}FMethyl, FluoroSimpler structure without methoxy functionality

The presence of both fluoro and methoxy groups in 1-(4-Fluoro-2-methoxy-5-methylphenyl)ethan-1-one enhances its reactivity and potential biological activity compared to these similar compounds, making it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

182.07430775 g/mol

Monoisotopic Mass

182.07430775 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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